

In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloroterephthalic acid

Cat. No.: B042647

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, makes it a potentially valuable building block in organic synthesis. While comprehensive data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information on its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. This document also draws upon data from structurally related compounds to provide a broader context for its potential utility and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties for **2,6-Dichloroterephthalic acid** is presented in the table below. This data is compiled from various chemical supplier databases.

Property	Value
CAS Number	116802-97-2
Molecular Formula	C ₈ H ₄ Cl ₂ O ₄
Molecular Weight	235.02 g/mol
IUPAC Name	2,6-dichlorobenzene-1,4-dicarboxylic acid
Synonyms	2,6-Dichloro-1,4-benzenedicarboxylic acid
Appearance	Solid (form may vary)
SMILES	C1=C(C(=C(C=C1C(=O)O)Cl)C(=O)O)Cl
InChI Key	LJUJMEBEACINIP-UHFFFAOYSA-N

Synthesis and Application in Drug Discovery

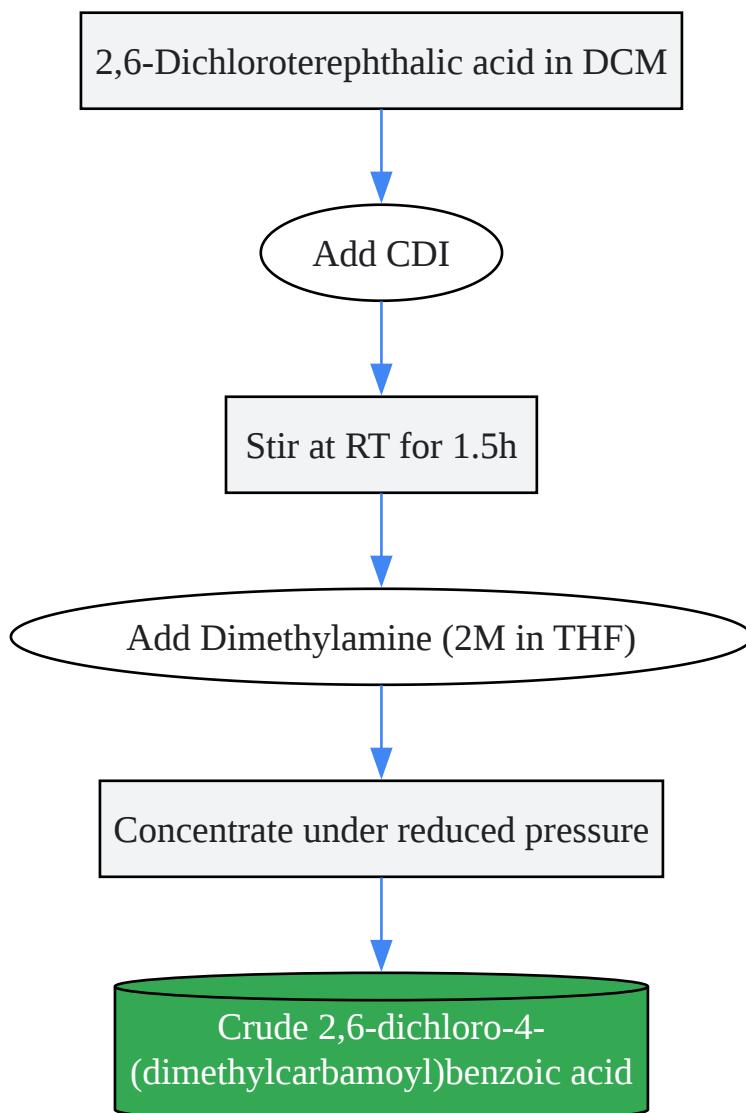
A notable application of **2,6-dichloroterephthalic acid** is its use as a starting material in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune system's response and is implicated in various autoimmune diseases and cancers.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid

The following protocol for the synthesis of a key intermediate for JAK inhibitors is adapted from patent literature[1]:

Objective: To synthesize 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid from **2,6-dichloroterephthalic acid**.

Materials:

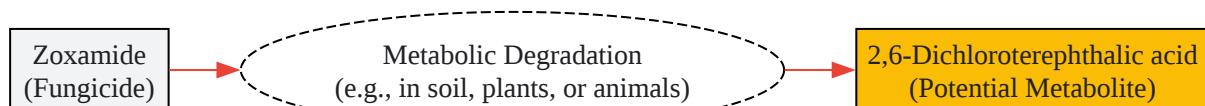

- **2,6-Dichloroterephthalic acid**
- **1,1'-Carbonyldiimidazole (CDI)**

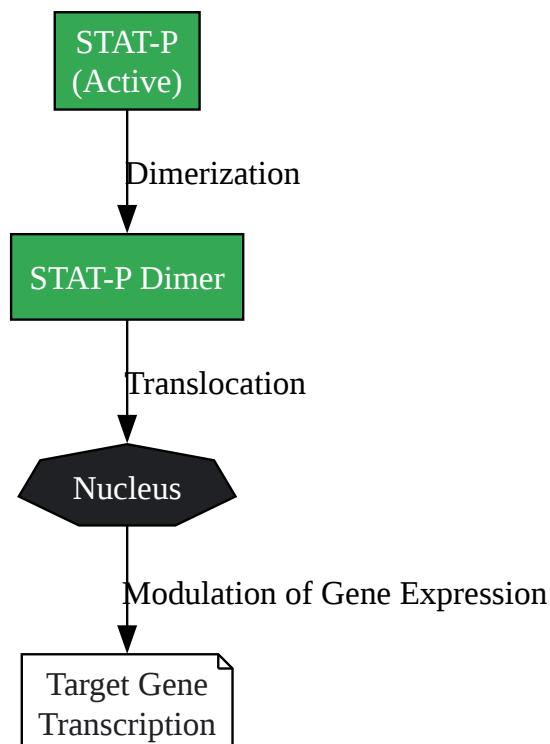
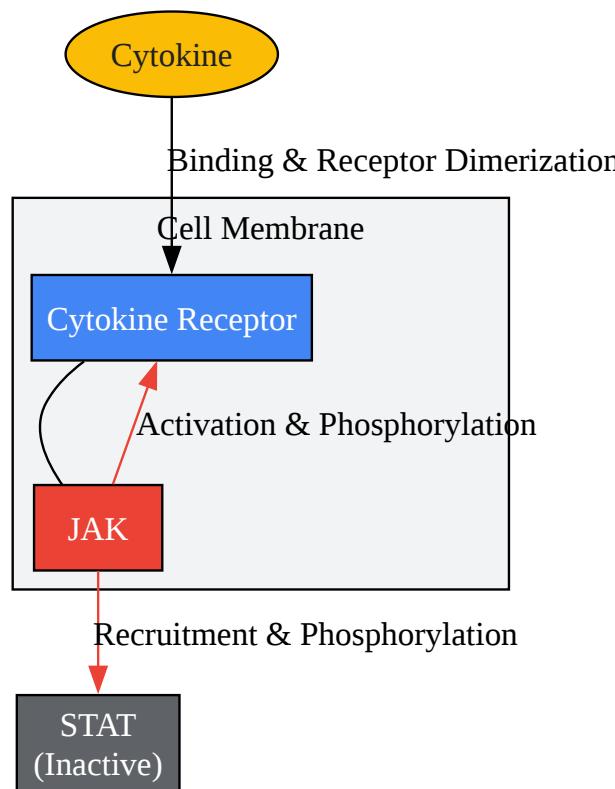
- Dimethylamine (2.0 M solution in THF)
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)

Procedure:

- To a solution of **2,6-dichloroterephthalic acid** (1.0 eq) in dichloromethane, add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion.
- Stir the reaction mixture at room temperature for 1.5 hours.
- Add dimethylamine (2.0 M solution in THF, ~4.3 eq) to the reaction mixture.
- Concentrate the reaction mixture under reduced pressure to yield the crude product, 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid.
- The crude product can be used in subsequent steps without further purification.[1]

Experimental Workflow


[Click to download full resolution via product page](#)



Synthesis of a JAK Inhibitor Intermediate.

Potential Role as a Metabolite

2,6-Dichloroterephthalic acid has been identified as a potential metabolite of the fungicide zoxamide. Zoxamide is used to control fungal diseases on various crops. Understanding the metabolic fate of such agrochemicals is crucial for assessing their environmental impact and potential human exposure. While the complete metabolic pathway of zoxamide to **2,6-dichloroterephthalic acid** is not extensively detailed in the available literature, it is a plausible degradation product.

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro mammalian metabolism of the mitosis inhibitor zoxamide and the relationship to its in vitro toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042647#2-6-dichloroterephthalic-acid-cas-number-116802-97-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com